molecular formula C7H9NO4 B14846578 Methyl 2,6-dioxopiperidine-4-carboxylate

Methyl 2,6-dioxopiperidine-4-carboxylate

Cat. No.: B14846578
M. Wt: 171.15 g/mol
InChI Key: JJANKIQEFZWJTK-UHFFFAOYSA-N
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Description

Methyl 2,6-dioxopiperidine-4-carboxylate is a six-membered piperidine ring derivative featuring two ketone groups at the 2- and 6-positions and a methyl ester substituent at the 4-position.

Properties

IUPAC Name

methyl 2,6-dioxopiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-12-7(11)4-2-5(9)8-6(10)3-4/h4H,2-3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJANKIQEFZWJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dioxopiperidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a dicarboxylic acid derivative, followed by esterification. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dioxopiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Methyl 2,6-dioxopiperidine-4-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2,6-dioxopiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

The evidence highlights several compounds with structural or functional similarities to methyl 2,6-dioxopiperidine-4-carboxylate, though most are pyrimidine derivatives rather than piperidines. These analogues share dioxo groups, carboxylate esters, or heterocyclic frameworks, which influence their chemical properties and applications.

Compound Name CAS Number Similarity Score Key Features Reference
Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate 6153-44-2 0.92 Pyrimidine ring, two dioxo groups, methyl ester
Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate 22454-86-0 0.98 Calcium salt, pyrimidine ring, carboxylate
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate 50887-69-9 1.00 Hydrate form, free carboxylic acid
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 7164-43-4 0.87 Amino substituent, pyrimidine ring
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate N/A N/A Piperidine derivative, ester, hydroxy group

Structural and Functional Differences

  • Ring System : this compound contains a piperidine ring (one nitrogen atom), whereas analogues like 6153-44-2 and 50887-69-9 are pyrimidine derivatives (two nitrogen atoms). This difference impacts electron distribution, ring strain, and intermolecular interactions .
  • Substituents : The methyl ester group at position 4 in the target compound contrasts with free carboxylic acids (e.g., 50887-69-9) or metal salts (e.g., 22454-86-0), which alter solubility and reactivity .

Physicochemical Properties

  • Solubility : The methyl ester group in the target compound likely enhances lipophilicity compared to carboxylic acid derivatives (e.g., 7164-43-4), facilitating membrane permeability in drug design .
  • Stability : Dioxo groups in piperidine or pyrimidine rings may increase susceptibility to hydrolysis under acidic or basic conditions, as seen in labile pyrimidine carboxylates .

Limitations and Contradictions in Evidence

  • Structural Ambiguity : The provided evidence focuses on pyrimidine-based compounds (e.g., 6153-44-2) rather than piperidine derivatives, necessitating caution in extrapolating data .
  • Lack of Direct Data: No experimental data (e.g., NMR, XRD) for the target compound are available in the evidence, limiting conclusive comparisons.

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